molecular formula C16H10ClN3O2S2 B4672952 N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide CAS No. 68710-99-6

N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide

Cat. No. B4672952
CAS RN: 68710-99-6
M. Wt: 375.9 g/mol
InChI Key: XRBNTOTWUMZHDY-LCYFTJDESA-N
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Description

N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a thiazolidinone derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning.
Biochemical and Physiological Effects:
N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that the compound exhibits potent antimicrobial activity against various bacterial and fungal strains. It has also been found to exhibit significant antitumor activity against various cancer cell lines. In addition, the compound has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits significant biological activities. However, the compound also has several limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. In addition, the compound has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the study of the compound's potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer. In addition, further research is needed to understand the mechanism of action of the compound and its potential toxicity and side effects.

Scientific Research Applications

N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide has been extensively studied for its potential applications in various fields. The compound has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2S2/c17-12-3-1-10(2-4-12)9-13-15(22)20(16(23)24-13)19-14(21)11-5-7-18-8-6-11/h1-9H,(H,19,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBNTOTWUMZHDY-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinecarboxamide, N-(5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide
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N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide
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N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide
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N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide
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N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide
Reactant of Route 6
N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide

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